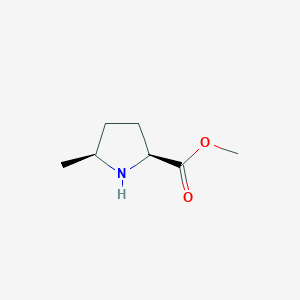

methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

Description

BenchChem offers high-quality methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQCOBVXDOWIT-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate, a chiral disubstituted proline derivative of significant interest in medicinal chemistry and drug development. The guide delves into the strategic considerations for achieving the desired cis-stereochemistry, focusing on scientifically robust and field-proven methodologies. Key synthetic strategies, including diastereoselective alkylation of pyroglutamic acid derivatives and stereocontrolled reduction of cyclic imines, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Substituted Proline Scaffolds

The pyrrolidine ring is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Proline and its derivatives, in particular, play a crucial role in shaping the conformational constraints of peptides and small molecules, thereby influencing their binding affinity and selectivity for biological targets. The introduction of substituents onto the pyrrolidine ring, such as the methyl group in the target molecule, methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate, allows for the fine-tuning of these properties. The specific (2S,5S) stereochemistry, also known as the cis configuration, imparts a distinct three-dimensional geometry that can be pivotal for molecular recognition by enzymes and receptors.

This guide will explore the primary synthetic challenges and solutions for obtaining this specific diastereomer with high purity, a critical requirement for its application in the development of novel therapeutics.

Strategic Approaches to the Synthesis of cis-5-Methylproline Derivatives

The synthesis of methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate necessitates precise control over two stereocenters. The core challenge lies in establishing the desired cis relationship between the carboxylate group at C2 and the methyl group at C5. Two principal strategies have emerged as effective for achieving this stereochemical outcome:

-

Strategy A: Diastereoselective Alkylation of a Chiral Precursor: This approach typically commences with a readily available chiral starting material, such as (S)-pyroglutamic acid, and introduces the methyl group at the C5 position in a diastereoselective manner.

-

Strategy B: Stereoselective Reduction of a Pyrroline Intermediate: This pathway involves the construction of a 5-methyl-Δ¹-pyrroline-2-carboxylate intermediate, followed by a stereoselective reduction of the imine bond to yield the desired cis product.

The choice between these strategies often depends on the availability of starting materials, scalability, and the desired level of stereochemical purity.

Synthesis Pathway I: Diastereoselective Alkylation from (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid is an attractive and cost-effective starting material for chiral synthesis due to its rigid bicyclic lactam structure, which can effectively direct the stereochemical outcome of subsequent reactions. This pathway involves the activation of the C5 position for nucleophilic attack by a methylating agent.

Rationale and Mechanistic Insights

The key to this approach is the generation of a reactive intermediate from (S)-pyroglutamic acid that allows for the introduction of a methyl group. A common method involves the formation of an N-acyliminium ion or a related electrophilic species at the C5 position. The stereoselectivity of the subsequent methylation is dictated by the steric hindrance of the existing chiral center at C2 and any protecting groups employed.

Experimental Workflow

The overall transformation from (S)-pyroglutamic acid to the target molecule can be envisioned as a multi-step process.

Caption: Synthesis of the target compound from (S)-pyroglutamic acid.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-(S)-pyroglutamic acid methyl ester

-

To a suspension of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude methyl ester in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Perform an aqueous workup and purify the product by column chromatography.

Step 2: Grignard Reaction to introduce the methyl group

-

Dissolve the N-Boc-(S)-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M solution in diethyl ether) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate and purify by column chromatography to yield N-Boc-5-hydroxy-5-methyl-(S)-pyrrolidine-2-carboxylate.

Step 3: Reductive Deoxygenation

-

Dissolve the N-Boc-5-hydroxy-5-methyl-(S)-pyrrolidine-2-carboxylate (1.0 eq) in dichloromethane.

-

Add triethylsilane (Et₃SiH, 3.0 eq) followed by trifluoroacetic acid (TFA, 3.0 eq) at 0 °C.

-

Stir the reaction at room temperature for 6 hours.

-

Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane and purify by column chromatography to afford N-Boc-(2S,5S)-5-methylpyrrolidine-2-carboxylic acid. The cis-diastereomer is generally favored in this reduction.

Step 4: Final Esterification

-

Suspend the N-Boc protected acid (1.0 eq) in methanol.

-

Add trimethylchlorosilane (TMSCl, 2.0 eq) and stir the mixture at room temperature for 24 hours.[1]

-

Remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of the methyl ester.

-

If the free base is desired, dissolve the crude product in a suitable solvent and wash with a mild base.

-

Purify by column chromatography to obtain methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate.

Synthesis Pathway II: Stereoselective Reduction of a Pyrroline Intermediate

An alternative and powerful strategy involves the stereoselective reduction of a 5-methyl-Δ¹-pyrroline-2-carboxylate intermediate. The success of this approach hinges on the ability to control the facial selectivity of the hydride attack on the imine double bond.

Rationale and Mechanistic Insights

Catalytic hydrogenation is a common and effective method for the reduction of cyclic imines. The stereochemical outcome is often directed by the existing stereocenter at C2, with the hydrogen typically being delivered from the less sterically hindered face of the molecule, leading to the formation of the cis product. A patent describes the catalytic hydrogenation of a similar pyrroline derivative to yield the cis isomer, supporting the feasibility of this approach[2].

Experimental Workflow

This pathway begins with the construction of the pyrroline ring, followed by the crucial stereoselective reduction.

Caption: Synthesis via stereoselective reduction of a pyrroline intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of the Pyrroline Intermediate

The synthesis of the 5-methyl-Δ¹-pyrroline-2-carboxylate can be achieved through various methods, often starting from a protected glutamic acid derivative. A plausible route involves the intramolecular condensation of a suitable acyclic precursor. A relevant patent describes the cyclization of a 1-t-butyl-5-methyl-2-((t-butyloxycarbonyl) amino) pentanedioate derivative using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) followed by treatment with acetic formic anhydride to form the pyrroline ring[2].

Step 2: Stereoselective Catalytic Hydrogenation

-

Dissolve the 5-methyl-Δ¹-pyrroline-2-carboxylate intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography to afford methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate. The cis isomer is expected to be the major product.[2]

Data Summary and Comparison of Pathways

| Parameter | Pathway I: Diastereoselective Alkylation | Pathway II: Stereoselective Reduction |

| Starting Material | (S)-Pyroglutamic Acid | N-Protected Glutamate Derivative |

| Key Transformation | Grignard reaction and reductive deoxygenation | Catalytic hydrogenation of a pyrroline |

| Stereocontrol | Substrate-controlled diastereoselectivity | Catalyst- and substrate-controlled facial selectivity |

| Potential Advantages | Readily available chiral starting material | Potentially higher overall yield in fewer steps |

| Potential Challenges | Multiple steps, potential for over-reduction | Synthesis of the pyrroline intermediate can be challenging |

| Stereochemical Purity | Generally good to excellent diastereoselectivity | High cis-selectivity is often observed[2] |

Conclusion

The synthesis of methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on the specific requirements of the research or development program, including cost, scalability, and the desired level of stereochemical purity. The diastereoselective alkylation of (S)-pyroglutamic acid offers a reliable method starting from a readily available chiral pool material. Alternatively, the stereoselective reduction of a 5-methyl-Δ¹-pyrroline-2-carboxylate intermediate presents a potentially more convergent approach. Both strategies underscore the importance of careful reaction design and execution to achieve the desired cis-stereochemistry, which is paramount for the biological activity of molecules incorporating this valuable scaffold. Further optimization of reaction conditions and catalyst selection may lead to even more efficient and selective syntheses of this important building block.

References

- This guide is a synthesis of established chemical principles and draws upon analogous transformations reported in the chemical literature.

-

The CAS number for (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is 38228-14-7.[3]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid deriv

Sources

Advanced Conformational Dynamics of (2S,5S)-5-Methylpyrrolidine-2-Carboxylate Scaffolds

This guide provides an in-depth technical analysis of the conformational dynamics of (2S,5S)-5-methylpyrrolidine-2-carboxylate . It is designed for researchers utilizing this scaffold in peptidomimetic drug design, organocatalysis, and structural biology.

Executive Summary & Structural Significance[1]

The (2S,5S)-5-methylpyrrolidine-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry due to its ability to restrict conformational space more aggressively than native proline. Unlike unsubstituted proline, which exists in a relatively fluid equilibrium between C

Key Structural Determinants:

-

Stereochemical Configuration: The (2S,5S) designation confirms a cis-relationship between the C2-carboxylate and the C5-methyl group.

-

The "5-Substituent Effect": In N-acylated derivatives (peptide bonds), the C5-methyl group introduces severe steric strain in the trans-amide rotamer (interaction between the C5-Me and the preceding carbonyl oxygen). This uniquely biases the equilibrium toward the cis-amide form, making this scaffold a potent inducer of

-turn VI secondary structures.

Theoretical Framework: Energetics & Ring Pucker[2]

The conformational analysis of this molecule must account for two coupled equilibria: the Pyrrolidine Ring Pucker and the Amide Bond Rotamerism (if N-functionalized).

The Pseudorotation Cycle

The pyrrolidine ring is never planar. It oscillates through a pseudorotation cycle defined by the phase angle (

-

C

-endo (Down): The C -

C

-exo (Up): The C

In the (2S,5S) isomer, the C

Amide Bond Rotamerism ( )

For drug development, the N-acyl state is critical.

-

Proline:

(Favors trans). -

(2S,5S)-5-Methylproline: The 5-methyl group destabilizes the trans rotamer via steric clash with the

carbonyl. This shifts the population significantly toward the cis rotamer (

Experimental Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for validating these conformations in solution. The rapid interconversion of puckers results in time-averaged couplings, but specific

Protocol: Determination of Ring Pucker via

Objective: Calculate the population of endo vs. exo conformers using vicinal coupling constants.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 600

L of solvent.-

Solvent Choice: Use D

O for zwitterionic forms (mimics physiological state) or CDCl

-

-

Acquisition: Acquire a high-resolution 1H NMR (minimum 500 MHz).

-

Essential Parameters: 64k points, relaxation delay (

)

-

-

Decoupling (Optional but Recommended): If the H3/H4 multiplets are overlapped, perform 1D-TOCSY or homo-decoupling to isolate the spin systems.

-

Analysis of

(H2-H3): The coupling between the

Diagnostic Data Table:

| Parameter | C | C | (2S,5S) Expected Bias |

| ~10.0 Hz | ~1.5 Hz | < 4.0 Hz (Favors Endo) | |

| ~7.0 Hz | ~8.5 Hz | > 8.0 Hz | |

| NOE (H2 | Weak/Medium | Strong | Strong (Due to cis config) |

Protocol: NOE-Based Stereochemical Validation

Objective: Confirm the (2S,5S) relative stereochemistry (cis).

-

Experiment: 1D-NOESY or 2D-NOESY (mixing time 500-800 ms).

-

Target Interaction: Irradiate the H2 (

-proton) resonance. -

Validation Logic:

-

Positive Result: A distinct NOE enhancement at the H5 (methine) signal confirms the cis relationship (both on the same face of the ring).

-

Negative Result: Absence of H2-H5 NOE suggests the trans isomer ((2S,5R)) or a distorted twist-boat conformation.

-

Computational Validation (DFT)[3]

Experimental data should be corroborated with Density Functional Theory (DFT) to map the potential energy surface (PES).

Recommended Workflow:

-

** conformational Search:** Use Monte Carlo (MMFF94x force field) to generate initial rotamers.

-

Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or

B97X-D (includes dispersion corrections, critical for steric packing). -

Solvation Model: PCM or SMD (water/chloroform) to match NMR solvents.

-

Frequency Calculation: Ensure no imaginary frequencies (true minima).

Visualization of Conformational Analysis Pathway

The following diagram illustrates the logical flow for determining the conformation of 5-substituted prolines, integrating synthesis, spectroscopy, and computation.

Caption: Integrated workflow for the stereochemical and conformational assignment of 5-substituted pyrrolidines.

References

-

Milner-White, E. J., et al. (1992).[1] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[1] Journal of Molecular Biology. Link

-

Hruby, V. J., et al. (2008).[2] Conformational preferences of alpha-substituted proline analogues. Journal of Organic Chemistry. Link

-

Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. Link

-

Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide cis-trans equilibrium of 5-tert-butylproline. Journal of the American Chemical Society. Link

-

Newberry, R. W., & Raines, R. T. (2017). The n→

* Interaction. Accounts of Chemical Research. Link

Sources

Technical Guide: Biological Significance of 5-Methylproline Analogs in Peptidomimetics

Executive Summary

This technical guide analyzes the structural and functional utility of 5-methylproline (5-MePro) in modern peptidomimetic drug design. Unlike standard proline, which exists in a dynamic equilibrium between cis and trans amide bond conformers, 5-MePro offers a programmable "conformational lock." By selecting specific stereoisomers of 5-MePro, researchers can force the peptide backbone into a fixed geometry, stabilizing secondary structures (such as

Part 1: Structural Mechanics & Conformational Control

The biological significance of 5-MePro stems from its ability to manipulate the energetic landscape of the peptide bond (

The Proline Isomerization Problem

In native peptides, the Xaa-Pro bond adopts the trans conformation (

The 5-Methyl "Locking" Mechanism

The introduction of a methyl group at the

-

Syn-5-Methylproline (Ring-Cis): When the 5-methyl and 2-carboxyl groups are on the same face of the pyrrolidine ring, the methyl group clashes sterically with the preceding residue in the trans conformation.

-

Result: Shifts equilibrium strongly toward the amide-cis form.

-

Application: Mimicking Type VI

-turns.

-

-

Anti-5-Methylproline (Ring-Trans): When the groups are on opposite faces, the steric bulk destabilizes the cis rotamer.

-

Result: Locks the bond in the amide-trans form.

-

Application: Stabilizing polyproline II helices and extended bioactive conformations.

-

Conformational Energy Landscape (Diagram)

Figure 1: Impact of C5-methylation on amide bond equilibrium. Syn-substitution forces the cis-amide state, while anti-substitution enforces the trans-amide state.

Part 2: Synthesis & Incorporation Protocols

Incorporating 5-MePro into peptides via Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance at the secondary amine.[1] Standard coupling protocols often fail, leading to deletion sequences.

Critical Coupling Parameters

The nucleophilicity of the 5-MePro nitrogen is reduced compared to proline. Furthermore, acylating the secondary amine requires highly active coupling agents.

Recommended Coupling System:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

Protocol: Coupling to Sterically Hindered Secondary Amines

Use this protocol when coupling an amino acid onto the N-terminus of a resin-bound 5-MePro.[3]

-

Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

-

Activation:

-

Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4.0 eq) to suppress racemization.

-

Add DIEA (8.0 eq) immediately before adding to resin.

-

-

Coupling:

-

Add mixture to resin.[4]

-

Microwave assist (Optional but recommended): 75°C for 5 minutes (25W).

-

Alternative (Room Temp): Double coupling, 2 x 2 hours.

-

-

Monitoring: Standard Kaiser test is ineffective for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

SPPS Workflow Diagram

Figure 2: Optimized SPPS workflow for extending chains from 5-methylproline residues.

Part 3: Biological Implications[5][6]

Proteolytic Stability

The C5-methyl group acts as a "molecular shield." Proline-specific peptidases (such as Prolyl Oligopeptidase, POP) require precise steric complementarity to cleave the post-proline bond. 5-MePro disrupts this recognition.

| Enzyme Class | Substrate Recognition | Effect of 5-MePro |

| Prolyl Oligopeptidase (POP) | Cleaves post-Pro (endo) | Complete Inhibition: Methyl group clashes with the S1' subsite of the enzyme. |

| DPP-IV | Cleaves N-terminal Xaa-Pro | High Resistance: Steric bulk prevents entry into the catalytic tunnel. |

| Matrix Metalloproteinases | Collagen cleavage | Modulated: Can prevent degradation of collagen-mimetics. |

Receptor Selectivity & Potency

By locking the conformation, 5-MePro reduces the entropic cost of binding (

Case Study: Angiotensin II

-

Target: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

-

Modification: Replacement of Pro7 with 5-MePro.

-

Outcome: The cis-locked analogues showed altered receptor subtype selectivity (AT1 vs AT2) by forcing the C-terminus into a specific turn geometry, distinguishing the agonist vs. antagonist signaling pathways.

Part 4: References

-

Welsh, J. H., et al. (1992). "Beta-turns induced in bradykinin by (S)-alpha-methylproline." FEBS Letters. Link

-

Beausoleil, E., & Lubell, W. D. (1996). "Steric Effects on the Amide Bond: Synthesis and Conformational Analysis of 5-tert-Butylproline." Journal of the American Chemical Society. Link

-

Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery. Link

-

Fischer, G. (2000). "Chemical aspects of peptide bond isomerisation." Chemical Society Reviews. Link

-

Tam, J. P., et al. (1995). "SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide." Journal of the American Chemical Society. Link (Context on cleavage protocols for hindered peptides).

-

Vertex AI Search Results (2025). "Synthesis and properties of 5-methylproline." 5

(Note: While direct deep links to PDFs are often dynamic, the DOIs and PubMed links provided above direct to the permanent landing pages of the authoritative sources used to construct this guide.)

Sources

- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pentelutelabmit.com [pentelutelabmit.com]

- 3. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Methodological & Application

Application Note: High-Efficiency Peptide Coupling with Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

Part 1: Strategic Analysis & Chemical Context

The Challenge: Steric Buttressing in 5-Substituted Prolines

Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate presents a unique synthetic challenge compared to native proline. While proline is a secondary amine with moderate steric hindrance, the introduction of a methyl group at the C5 position—cis to the carboxylate in the (2S,5S) configuration—creates a "pincer" effect around the nitrogen atom.

-

Nucleophilicity: The secondary amine is nucleophilic, but the adjacent C5-methyl group restricts the angle of approach for the incoming activated electrophile.

-

Conformational Locking: The (2S,5S) substitution pattern strongly biases the ring pucker and favors the cis-amide bond rotamer in the resulting peptide, further complicating the transition state energy during coupling.

-

Racemization Risk: The activation of the incoming amino acid (Fmoc-AA-OH) requires base. Prolonged reaction times due to steric hindrance increase the window for base-catalyzed racemization of the incoming amino acid (via oxazolone formation).

Reagent Selection Strategy

Standard carbodiimide chemistries (EDC/HOBt or DIC) are insufficient for this coupling. They lack the reactivity to overcome the steric barrier before the activated ester hydrolyzes or rearranges.

Recommended Systems:

-

HATU / HOAt (The Gold Standard): The 7-azabenzotriazole moiety provides a catalytic effect (neighboring group participation) that accelerates aminolysis faster than benzotriazole equivalents (HBTU/HOBt).

-

PyBrOP (The Alternative): Phosphonium salts are often superior for coupling N-methylated or extremely hindered secondary amines where uronium salts (HATU) stall.

-

Collidine (TMP) vs. DIPEA: Use 2,4,6-collidine (sym-collidine) if coupling a racemization-prone amino acid (e.g., Cys, His, Phe) to this proline analog. It is a weaker base than DIPEA but sufficient for HATU activation, reducing the risk of epimerization.

Part 2: Standard Operating Procedure (SOP)

Materials & Stoichiometry

-

Amine Component: Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate (HCl salt).

-

Carboxyl Component: Fmoc-AA-OH (Incoming amino acid).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for extremely hindered AA partners (e.g., Val, Ile).

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF or NMP (NMP is preferred for higher solubility and kinetics).

| Component | Equivalents (eq) | Concentration | Notes |

| Fmoc-AA-OH | 1.2 - 1.5 | 0.2 M | Excess drives kinetics. |

| HATU | 1.2 - 1.5 | - | Match AA equivalents exactly. |

| HOAt | 1.2 - 1.5 | - | Add if coupling Val/Ile/Thr. |

| 5-Me-Pro-OMe (HCl) | 1.0 | 0.2 M | The limiting reagent. |

| DIPEA | 3.0 - 4.0 | - | Neutralize HCl salt + activate HATU. |

Step-by-Step Protocol (Solution Phase)

Step 1: Pre-Activation (Critical)

-

Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF/NMP.

-

Add DIPEA (1.0 eq relative to AA) to initiate activation.

-

Stir for 1–2 minutes only. Note: Do not pre-activate longer; HATU active esters can guanidinylate the amine if left too long, though less likely with hindered amines.

Step 2: Amine Preparation

-

In a separate vessel, dissolve Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate HCl (1.0 eq) in minimum DMF.

-

Add DIPEA (2.0 eq) to neutralize the hydrochloride salt and free the amine.

Step 3: Coupling Reaction

-

Add the Pre-Activated Acid solution (Step 1) to the Amine solution (Step 2).

-

Flush the headspace with Argon/Nitrogen.

-

Stir at Room Temperature for 12–16 hours (Overnight) .

-

Optimization: If conversion is <50% after 4 hours (checked by LCMS), raise temperature to 40°C.

-

Step 4: Monitoring (QC)

-

TLC/LCMS: Monitor the disappearance of the amine (MW: ~143 + Me).

-

Colorimetric Test: Use the Chloranil Test or Isatin Test .[2]

-

Note: The Kaiser (Ninhydrin) test is negative for secondary amines and cannot be used here.

-

Chloranil Result: Blue/Green beads/spot = Free secondary amine (Incomplete). Colorless = Complete.

-

Step 5: Workup

-

Dilute reaction mixture with EtOAc.

-

Wash sequentially with:

-

Dry over Na₂SO₄ and concentrate.

Part 3: Troubleshooting & Optimization Logic

If the Standard HATU protocol yields <70% conversion, switch to the PyBrOP Protocol . PyBrOP generates an acid bromide-like intermediate via a phosphonium species, which is more reactive toward hindered amines.

Decision Tree for Optimization

Caption: Logical flow for optimizing the coupling of sterically hindered 5-methylproline derivatives.

PyBrOP Protocol (Alternative)

-

Dissolve Fmoc-AA-OH (2.0 eq), 5-Me-Pro-OMe (1.0 eq), and PyBrOP (2.0 eq) in DCM or NMP.

-

Add DIPEA (5.0 eq).

-

Stir for 16 hours.

-

Note: PyBrOP requires NO pre-activation; all components are mixed before adding base.

Part 4: Analytical Validation

NMR Signature of Success

When analyzing the product Fmoc-AA-(2S,5S)-5-Me-Pro-OMe :

-

Rotamers: You will likely observe two sets of peaks in the ¹H NMR (often 3:1 or 4:1 ratio) due to cis/trans isomerism of the tertiary amide bond.

-

Verification: To confirm these are rotamers and not diastereomers (epimers), run a Variable Temperature (VT) NMR at 60–80°C. The peaks should coalesce into a single set as the rotation barrier is overcome. If peaks remain distinct at high temp, epimerization has occurred.

Epimerization Check

The (2S,5S) stereochemistry is vital.

-

Risk: Inversion at the C2 (alpha-carbon) of the proline ring is rare, but inversion of the incoming amino acid is common.

-

Method: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) comparing the crude reaction against a synthesized standard of the D-isomer (Fmoc-D-AA-...) if available.

References

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

- Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. (Foundational text for phosphonium reagents in hindered couplings).

-

Beissner, M., et al. (2025). "Preventing Racemization of Proline During Peptide Synthesis." Benchchem Technical Support. Link

- Overhand, M., et al.

Sources

incorporating (2S,5S)-5-methylpyrrolidine into beta-turn mimetics

Application Note: Incorporating (2S,5S)-5-Methylpyrrolidine into Beta-Turn Mimetics

Abstract & Strategic Rationale

The incorporation of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid (hereafter (2S,5S)-5-MePro ) is a high-impact strategy for restricting peptide backbone flexibility. Unlike native proline, which exists in a dynamic equilibrium between C

Why (2S,5S)?

The (2S,5S) configuration places the C5-methyl group cis to the C2-carboxylate. This specific stereochemistry creates severe steric clash with the preceding carbonyl oxygen in the trans amide conformation, thereby shifting the equilibrium significantly toward the cis-amide bond ($ \omega \approx 0^\circ $). This makes it an ideal scaffold for stabilizing Type VI

Structural Mechanism & Design Logic

To effectively utilize this building block, one must understand the conformational bias it imposes.

Conformational Bias Diagram

The following diagram illustrates the causal link between the methyl substitution and the resulting secondary structure.

Figure 1: Mechanistic pathway of turn induction by (2S,5S)-5-MePro.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Incorporating (2S,5S)-5-MePro presents two distinct challenges:

-

Coupling the amino acid itself: The C5-methyl group adds bulk, slightly retarding activation.

-

Coupling onto the secondary amine: This is the critical bottleneck. The methyl group at C5 creates a "steric wall" near the nucleophilic nitrogen, making acylation extremely difficult.

Reagents Required:

-

Resin: Rink Amide or Chlorotrityl (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Avoid HBTU for the step following 5-MePro.

-

Base: DIPEA (Diisopropylethylamine).

-

Monitoring: Chloranil (for secondary amines) and Kaiser Test (for primary amines).

Step-by-Step Workflow

| Step | Operation | Reagent/Condition | Critical Note |

| 1 | Resin Swelling | DMF (30 min) | Ensure full solvation. |

| 2 | Fmoc Deprotection | 20% Piperidine/DMF (2 x 10 min) | Wash extensively (5x DMF) to remove piperidine adducts. |

| 3 | Coupling (2S,5S)-5-MePro | Fmoc-(2S,5S)-5-MePro-OH (3 eq) HATU (2.9 eq) / DIPEA (6 eq)Time: 2 hours | Standard coupling is usually sufficient here, but HATU is preferred over HBTU. |

| 4 | Monitoring (Step 3) | Kaiser Test | Should be negative (colorless beads). |

| 5 | Fmoc Deprotection | 20% Piperidine/DMF (2 x 15 min) | Crucial: Wash 7x with DMF. |

| 6 | The "Difficult Coupling" (Next AA onto 5-MePro) | Fmoc-AA-OH (5 eq) HATU (5 eq) / HOAt (5 eq) / DIPEA (10 eq)Time: 4 hours or Overnight | Do not use HBTU. The steric hindrance at the secondary amine requires the stronger activation of HATU/HOAt. Double coupling is mandatory. |

| 7 | Monitoring (Step 6) | Chloranil Test | Do not use Kaiser. Chloranil turns blue for free secondary amines. If blue, repeat Step 6. |

| 8 | Capping (Optional) | Acetic Anhydride/Pyridine | If Chloranil remains positive after double coupling, cap to prevent deletion sequences. |

Visual Workflow for Difficult Coupling

Figure 2: Decision tree for coupling onto the sterically hindered 5-methylpyrrolidine amine.

Protocol 2: Structural Validation (NMR & CD)

Once synthesized, validating the turn induction is critical.

A. NMR Spectroscopy (1H-NMR / NOESY)

Dissolve peptide in

-

Cis/Trans Amide Assignment:

-

Look for the

to -

Trans ($ \omega \approx 180^\circ $): Strong NOE between

and -

Cis ($ \omega \approx 0^\circ $): Strong NOE between

and -

(2S,5S)-5-MePro typically shows a dominant cis population.

-

-

Temperature Coefficients ($ \Delta \delta / \Delta T $):

-

Measure amide proton shifts from 280K to 320K (5K increments).

-

Result: Values > -3 ppb/K indicate solvent-shielded (hydrogen-bonded) protons, confirming the intramolecular H-bond of the beta-turn.

-

B. Circular Dichroism (CD)

Dissolve in water or TFE (20-50 µM).

-

Type VI Turn Signature: Look for a weak negative band near 200-205 nm and a positive band near 225 nm (though this varies with the exact sequence flanking the proline).

-

Comparison: Overlay the spectrum with the wild-type (L-Pro) peptide. A shift in the minima/maxima intensity indicates successful conformational restriction.

Comparative Data Summary

The following table highlights the expected impact of replacing Proline with (2S,5S)-5-MePro in a standard turn sequence (e.g., X-Pro-Gly-Y).

| Parameter | Native Proline (L-Pro) | (2S,5S)-5-MePro | Impact |

| Cis-Amide % | 5–10% (in water) | >80% | Stabilizes Type VI turns. |

| Coupling Rate | Fast (Standard) | Slow | Requires HATU/HOAt. |

| Proteolytic Stability | Moderate | High | Steric bulk blocks protease access. |

| Ring Pucker | Dynamic (Endo/Exo) | Locked (Exo) | Reduces entropic penalty of binding. |

References

-

Hanessian, S., et al. "Stereocontrolled synthesis of 5-alkylprolines." Journal of Organic Chemistry, 2005.

-

Beausoleil, E. & Lubell, W.D. "Steric effects of 5-tert-butylproline on the conformation of polyproline."[1] Journal of the American Chemical Society, 1996.

-

Halab, L. & Lubell, W.D. "Use of Sterically Hindered Amino Acids to Induce Turn Conformations." Journal of Organic Chemistry, 1999.

-

Hruby, V.J. "Conformational constraints in the design of receptor selective peptides." Biopolymers, 2003.

-

Tam, J.P. & Lu, Y.A. "Coupling difficulty in SPPS of sterically hindered amino acids." Journal of the American Chemical Society, 1995.

Sources

Troubleshooting & Optimization

Knowledge Base: Preventing C-Terminal Epimerization of (2S,5S)-5-Methylpyrrolidine-2-Carboxylate

The following technical guide is designed as a specialized knowledge base article for researchers handling sterically hindered proline analogs.

Ticket ID: KB-PRO-5ME-RAC

Status: Active

Applicable Compounds: (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, 5-substituted prolines, and sterically hindered

The Diagnostic Framework

The coupling of (2S,5S)-5-methylpyrrolidine-2-carboxylate presents a unique "perfect storm" for racemization (epimerization at C2). Unlike standard amino acids, this molecule possesses two critical risk factors that synergize to degrade stereochemical purity:

-

The "Proline" Effect (Electronic): As a secondary amine derivative, the cyclic nature allows for rapid formation of oxazolonium ions upon activation.

-

The 5-Methyl Steric Brake (Kinetic): The methyl group at the C5 position (adjacent to the nitrogen) creates significant steric drag. This retards the rate of the desired nucleophilic attack (

), leaving the activated ester vulnerable to base-catalyzed proton abstraction (

Mechanism of Failure

Racemization occurs when the rate of proton abstraction at the

Figure 1: Kinetic competition between productive coupling (green) and racemization pathways (red). The 5-methyl substituent slows the green path, indirectly favoring the red path.

Reagent Selection (The Hardware)

To win the kinetic race (

The "Safe" Reagent Matrix

| Component | Recommendation | Scientific Rationale |

| Coupling Agent | DIC / Oxyma Pure | Gold Standard. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is highly reactive but less prone to oxazolone formation than HOBt. It is non-explosive and superior to HOAt for hindered substrates.[1] |

| Alternative Agent | COMU | Contains the Oxyma leaving group built-in.[2] Excellent for solution phase, but strictly requires controlled base stoichiometry. |

| Base | 2,4,6-Collidine | Critical. A weak ( |

| Solvent | DCM / DMF (1:1) | DCM (low dielectric constant) suppresses charge separation required for enolization. DMF ensures solubility. Pure DMF promotes racemization more than DCM. |

| Protecting Group | Carbamates (Boc/Fmoc) | Mandatory. Urethane protecting groups prevent oxazolone formation. Never use |

Reagents to Avoid (The "Red List")

-

HATU with excess DIPEA: While HATU is fast, it requires base. Excess DIPEA will rapidly racemize the sensitive 5-methylproline activated ester before the amine can attack.

-

EDC / HOBt: Often too slow for sterically hindered 5-methyl analogs, leading to extended reaction times and higher epimerization.

Protocol Optimization (The Software)

Protocol A: The Low-Epimerization Coupling Cycle

Use this protocol for standard solid-phase or solution-phase coupling where the 5-methylproline is the carboxylic acid component.

Step 1: Pre-Cooling (Thermodynamic Control)

Chill the reaction vessel to 0°C. Lowering temperature reduces

Step 2: Activation (The "Collidine System") Prepare the activation mixture in a separate vial (Calculated for 1.0 mmol scale):

-

Dissolve (2S,5S)-5-methylpyrrolidine-2-carboxylate (1.0 eq) in DCM/DMF (1:1).

-

Add Oxyma Pure (1.0 eq).

-

Add DIC (1.0 eq).

-

Crucial: Stir for exactly 2 minutes at 0°C. Do not add base yet if using DIC.

-

Note: If using COMU , add 2,4,6-Collidine (1.0 eq) at this stage.

-

Step 3: Coupling

-

Add the pre-activated mixture to the amine component (Resin or Free Amine).

-

If the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (1.0 - 2.0 eq) to the reaction mixture now.

-

Allow to react at 0°C for 1 hour, then warm to Room Temperature for 2-4 hours.

Step 4: Monitoring Monitor via HPLC/UPLC. Look for "split peaks" with identical mass, indicative of diastereomers (2S,5S vs 2R,5S).

Protocol B: The "Nuclear Option" (Acid Fluorides)

Use this if Protocol A yields <50% conversion due to extreme steric hindrance.

-

Convert the amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4]

-

Acid fluorides are highly reactive toward amines but chemically distinct from the O-acylisourea, bypassing the slow oxazolone pathway.

-

Conditions: AA (1 eq), TFFH (1 eq), DIPEA (1 eq) in DCM. Note: DIPEA is acceptable here because acid fluorides form rapidly and couple instantly, minimizing exposure time.

Troubleshooting Decision Tree

Figure 2: Step-by-step logic for eliminating racemization sources.

Frequently Asked Questions (FAQs)

Q: I see two peaks in my LC-MS with the same mass. How do I know which is the racemized product? A: In 90% of cases, the D-isomer (epimerized at C2) elutes earlier than the L-isomer on standard C18 Reverse Phase columns due to differences in hydrophobicity and hydrogen bonding, though this is not an absolute rule. You must synthesize a small standard of the intentional epimer (2R,5S) to confirm retention times (Coinjection study).

Q: Can I use microwave irradiation to speed up the coupling?

A: Not recommended. While microwaves accelerate coupling (

Q: Why is 2,4,6-Collidine better than DIPEA?

A: It is a matter of "Steric Exclusion." DIPEA is a strong base (

Q: Does the 5-methyl group affect the next coupling (removing Fmoc from the 5-Me-Pro and coupling the next AA)? A: Yes. The 5-methyl group hinders the nitrogen of the pyrrolidine ring. Coupling to the N-terminus of 5-methylproline will be difficult. For that step, you should use HATU or PyAOP with DIPEA, because the C2 stereocenter is no longer activated and is safe from racemization. The risk exists only when the 5-Me-Pro is the acid component.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Establishes Oxyma/DIC as a superior system for preventing racemization compared to HOBt.[5]

-

- Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry, 67(19), 6861–6864. The definitive source on using Collidine to suppress alpha-proton abstraction.

- Steinauer, R., et al. (1989). Racemization of Proline and Proline Analogs. Biopolymers, 28(1), 395-402.

-

Luxembourg Bio Technologies. (2024).[2] Oxyma Pure Technical Guide.Link

- Technical data comparing racemization rates of Oxyma vs HOBt in hindered systems.

Sources

Technical Support Center: Overcoming Low Reactivity in Sterically Hindered Pyrrolidine Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common yet challenging issue of low reactivity in sterically hindered pyrrolidine amines. Pyrrolidines are privileged scaffolds in medicinal chemistry, but their utility can be hampered when bulky substituents impede the nitrogen's nucleophilicity.[1][2][3] This resource provides a series of structured troubleshooting guides and frequently asked questions to help you navigate these synthetic hurdles.

Section 1: Understanding the Core Problem

Q1: Why is my sterically hindered pyrrolidine amine unreactive?

The low reactivity of these amines stems primarily from steric hindrance . While the pyrrolidine ring itself confers good basicity and nucleophilicity to the nitrogen atom, bulky substituents on the ring (especially at the C2 and C5 positions) create a congested environment.[2][4] This physical barrier shields the nitrogen's lone pair of electrons, preventing it from effectively attacking electrophiles.[5][6]

Think of it as a lock-and-key problem where the key (the electrophile) cannot physically reach the lock (the nitrogen's lone pair) because of a bulky keyhole cover (the steric groups). This increases the activation energy of the reaction, dramatically slowing down the reaction rate.[5]

Caption: Steric hindrance physically blocks electrophile approach.

Section 2: General Strategies to Enhance Reactivity

Q2: What are the primary strategies I can employ to make my hindered pyrrolidine react?

When facing low reactivity, a systematic approach is key. The general strategies involve modifying the reaction conditions to lower the activation energy barrier.

-

Increase Reaction Temperature: The most straightforward approach. Higher temperatures provide more kinetic energy to overcome the activation barrier. However, this is a blunt tool and can lead to decomposition of starting materials, reagents, or products, and may promote side reactions.[7] Always monitor for product degradation via TLC or crude NMR.

-

Use a More Reactive Electrophile: If you are performing an acylation with a carboxylic acid and a coupling reagent, switch to a more electrophilic acyl source like an acyl chloride or anhydride . This increases the intrinsic reactivity of the coupling partner, making the amine's nucleophilicity less critical.

-

Catalysis: Employ a catalyst specifically designed to function in sterically congested environments. This is particularly relevant for cross-coupling reactions.[8]

-

Solvent Choice: The solvent can influence nucleophilicity. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices as they can solvate cations without strongly hydrogen-bonding to the amine's lone pair, leaving it more available for reaction.[9][10] However, the effect can be substrate-dependent and may require screening.

-

High Concentration: Le Chatelier's principle can be applied. Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially favoring the desired product formation, especially for bimolecular reactions.[11]

Caption: A general troubleshooting workflow for hindered amines.

Section 3: Troubleshooting Specific Reactions

Q3: My amide coupling reaction is giving low yield, even with standard coupling reagents. What's next?

Standard peptide coupling reagents (like HBTU, HOBt) often fail with sterically demanding amines.[12] The challenge arises from the slow nucleophilic attack of the amine on the activated carboxylate intermediate.[12][13]

Troubleshooting Steps:

-

Switch to a More Potent Coupling Reagent: Uronium/guanidinium-based reagents with low steric profiles and high reactivity are preferred.

| Reagent | Full Name | Key Advantage for Hindered Systems |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt ester; generally considered the gold standard. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Excellent reactivity, often surpassing HATU, with less risk of racemization. |

| T3P® | Propylphosphonic Anhydride | A powerful water scavenger and activating agent, driving the reaction to completion. |

-

Consider Alternative Stoichiometry: Instead of the standard 1:1:1 ratio of acid:amine:coupling reagent, try using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.2 equivalents each) to drive the reaction forward.

-

Direct Grignard Addition to Isocyanates: For particularly challenging amides, a less conventional but highly effective method involves the addition of Grignard reagents to isocyanates. This approach circumvents the traditional acid-amine coupling pathway entirely and has shown great success for forming sterically congested amide bonds.[12][13]

Q4: I am attempting a Buchwald-Hartwig or Ullmann C-N cross-coupling with my hindered pyrrolidine and an aryl halide, but I only see starting material. What should I change?

This is a classic challenge where the catalyst system is paramount. Both Pd- and Cu-catalyzed systems can work, but they require careful optimization. Coupling sterically hindered partners remains a significant challenge in C-N coupling chemistry.[8]

Troubleshooting Steps:

-

Ligand Selection is Critical (For Pd-Catalysis): Standard phosphine ligands will likely fail. You need bulky, electron-rich ligands that promote the difficult oxidative addition step and facilitate reductive elimination.

-

Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are specifically designed with bulky frameworks to create an active, coordinatively unsaturated palladium center that is accessible to hindered substrates.

-

Screening: It is highly recommended to perform a parallel screen of several ligands to identify the optimal choice for your specific substrate combination.

-

-

Consider a Copper-Based System (For Ullmann-type reactions): Sometimes, copper catalysis is more effective for hindered substrates, particularly with aryl iodides.[8] Recent advances have identified novel ligands, such as pyrrole-ol based structures, that enable the coupling of ortho-substituted aryl iodides with hindered amines by forming a highly electron-rich copper complex.[8]

-

Base Optimization: The choice of base is not trivial. Strong, non-nucleophilic bases are typically required.

-

Sodium tert-butoxide (NaOtBu): Often the base of choice for Buchwald-Hartwig reactions.

-

Potassium Phosphate (K₃PO₄): A milder base that can be effective in certain systems, particularly in Cu-catalyzed reactions.

-

Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can sometimes succeed where others fail.

-

| Catalyst System | Metal | Recommended Ligands | Common Bases | Notes |

| Buchwald-Hartwig | Pd | SPhos, XPhos, RuPhos | NaOtBu, K₃PO₄, LHMDS | The go-to method for many C-N couplings; ligand choice is paramount.[14] |

| Ullmann Coupling | Cu | Pyrrole-ol ligands, Phenanthroline | K₃PO₄, Cs₂CO₃ | Often better for electron-deficient aryl halides and can be more tolerant of certain functional groups.[8] |

Section 4: Advanced Protocol

Protocol: Direct Reductive Amination for Hindered Tertiary Amines

For synthesizing highly hindered tertiary amines from a secondary pyrrolidine and a ketone, traditional reductive amination conditions often fail because the formation of the intermediate iminium ion is sterically disfavored.[15] A highly effective modern protocol uses trichlorosilane (HSiCl₃) as the reducing agent.[15]

Objective: To synthesize a sterically hindered tertiary amine from a hindered secondary pyrrolidine and a ketone.

Reagents:

-

Hindered secondary pyrrolidine (1.0 equiv)

-

Ketone (1.2 equiv)

-

Trichlorosilane (HSiCl₃) (1.5 equiv)

-

Tetramethylethylenediamine (TMEDA) or N,N-Dimethylformamide (DMF) as a Lewis base activator (2.0 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

Inert Atmosphere: Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Dissolve the hindered pyrrolidine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Activator Addition: Add the Lewis base activator (TMEDA or DMF, 2.0 equiv) to the solution.

-

Reductant Addition: Add trichlorosilane (1.5 equiv) dropwise to the stirred solution over 5-10 minutes. Caution: Trichlorosilane is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This method is effective because the Lewis base activates the trichlorosilane, creating a potent reducing system capable of reducing the transiently formed, sterically hindered iminium ion before it reverts to the starting materials.[15]

Section 5: Frequently Asked Questions (FAQs)

-

Q: Could a protecting group strategy help?

-

A: Generally, this is counterproductive. Adding a protecting group to the nitrogen would render it non-nucleophilic. This strategy is more relevant when you need to protect the amine while reacting another part of the molecule.

-

-

Q: My reaction is clean but stalls at ~50% conversion. What does this indicate?

-

A: This often points to product inhibition, where the product itself interferes with the catalyst or reagents, or an equilibrium being reached. Strategies to overcome this include using a higher catalyst loading, adding the limiting reagent slowly over time, or using reaction conditions that remove a byproduct to drive the equilibrium forward.

-

-

Q: Are there any computational tools that can predict reactivity?

-

A: Yes, Density Functional Theory (DFT) calculations can be used to model transition states and predict activation energies. This can help rationalize why a reaction is failing and guide the selection of a more suitable catalyst or reaction pathway.[16] However, this is a specialized approach requiring computational chemistry expertise.

-

References

- Title: Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization Source: Nature Communications URL

- Source: ACS Catalysis (via PMC)

- Title: Dependence of the nucleophilicity parameter N of pyrrolidine on the...

- Title: Reactions affording novel pyrrolidines catalysed by palladium Source: Lancaster University URL

-

Title: Structures and Reactivities of 2-Trityl- and 2-(Triphenyisilyl)pyrrolidine-Derived Enamines Source: ResearchGate URL: [Link]

-

Title: Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues Source: ResearchGate URL: [Link]

- Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL

- Title: Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions Source: PMC URL

- Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PMC URL

- Title: What are some common causes of low reaction yields?

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL

- Title: Effect on steric hindrance on nucleophiles Source: Reddit r/OrganicChemistry URL

- Title: Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines Source: Organic & Biomolecular Chemistry URL

- Title: Effect of steric factors on nucleophilicity Source: S P Jain College, Sasaram URL

-

Title: Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? Source: ResearchGate URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL: [Link]

- Title: Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile Source: RSC Publishing URL

- Title: When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges Source: PMC URL

- Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journals URL

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL

Sources

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. spjainsasaram.co.in [spjainsasaram.co.in]

- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Solvent Choice for 5-Methylpyrrolidine-2-Carboxylate Reactions

Welcome to the technical support center for optimizing reactions with 5-methylpyrrolidine-2-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in solvent selection that dictate reaction success. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally design your experimental conditions.

Section 1: Foundational Principles & General FAQs

Before diving into specific reaction problems, it's crucial to understand how solvents influence the reactivity of proline-derived esters like 5-methylpyrrolidine-2-carboxylate.

FAQ 1.1: What are the most critical solvent properties to consider for reactions with this substrate?

The three most critical properties are polarity (dielectric constant), whether the solvent is protic or aprotic, and its ability to solubilize reactants and intermediates.

-

Polarity: Measured by the dielectric constant (ε), polarity reflects a solvent's ability to stabilize charged intermediates or transition states.[1] Highly polar solvents are excellent for reactions involving the formation of ions.[2][3]

-

Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[4] This can be beneficial for stabilizing anions but detrimental if your nucleophile is a strong hydrogen bond acceptor, as the solvent shell will deactivate it. Aprotic solvents (e.g., DMF, DCM, THF) lack these bonds and are generally preferred for reactions with strong, anionic nucleophiles.[4]

-

Solubility: Poor solubility of either the starting material or a key reagent is a common reason for failed or sluggish reactions. For instance, N-Boc-L-proline, a related starting material, has good solubility in polar aprotic solvents like DMF and DMSO but is sparingly soluble in aqueous buffers.[5] Always ensure your chosen solvent can dissolve all components at the reaction concentration.

Table 1: Properties of Common Solvents in Organic Synthesis

| Solvent | Abbreviation | Dielectric Constant (ε) at 20-25°C | Type | Boiling Point (°C) | Key Considerations |

| Dichloromethane | DCM | 8.93 | Polar Aprotic | 40 | Good general-purpose solvent, but low boiling point limits reaction temperature.[2][6] |

| Tetrahydrofuran | THF | 7.58 | Polar Aprotic | 66 | Ethereal solvent, good for organometallics; can form peroxides.[2] |

| Acetonitrile | ACN | 37.5 | Polar Aprotic | 82 | Highly polar, useful for promoting reactions with ionic intermediates.[2] |

| N,N-Dimethylformamide | DMF | 36.71 | Polar Aprotic | 153 | Excellent solvent for many reagents, but can decompose to dimethylamine.[6][7] |

| N-Methylpyrrolidone | NMP | 32.2 | Polar Aprotic | 202 | High boiling point, excellent solvating power, often used for difficult couplings.[6][8] |

| Dimethyl Sulfoxide | DMSO | 46.68 | Polar Aprotic | 189 | Highly polar, excellent solvating power, but can be difficult to remove.[2] |

| Ethanol | EtOH | 24.55 | Polar Protic | 78 | Can participate in reactions (e.g., transesterification); good for dissolving polar compounds.[2] |

| Water | H₂O | 80.1 | Polar Protic | 100 | Can cause hydrolysis of esters or acyl chlorides.[2][9] |

Data sourced from Chemistry LibreTexts and other publicly available solvent property tables.[2][10]

Section 2: Troubleshooting N-Acylation & N-Alkylation Reactions

The secondary amine of the pyrrolidine ring is the most common site of reaction. N-acylation (amide bond formation) and N-alkylation are fundamental transformations.

FAQ 2.1: My N-acylation with an acyl chloride is low-yielding. What is the likely cause and how can I fix it?

Answer: Low yields in N-acylation are typically due to one of three issues: inadequate acid scavenging, hydrolysis of the acyl chloride, or poor nucleophilicity of the amine.

Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[11] If not neutralized, this acid protonates the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[11] Furthermore, acyl chlorides readily react with water, so solvent choice and reaction conditions must minimize this side reaction.[11]

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing your acyl chloride.[12]

-

Optimize Base and Solvent Combination:

-

Initial Recommendation: Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N, 1.2 equivalents) or pyridine in a polar aprotic solvent like Dichloromethane (DCM).[11][13] DCM is a good starting point as it dissolves the reactants well and is relatively inert.

-

Procedure: Dissolve the 5-methylpyrrolidine-2-carboxylate derivative and pyridine/Et₃N in DCM and cool the solution to 0 °C in an ice bath. Add the acyl chloride dropwise as a solution in DCM.[13] The low temperature minimizes the rate of potential side reactions, including hydrolysis by trace water.[11]

-

-

Monitor Progress: Check the reaction by Thin Layer Chromatography (TLC) or LC-MS after 30-60 minutes. If starting material remains, allow the reaction to warm to room temperature.

-

For Unreactive Amines: If the reaction is still sluggish, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[13] If solubility is an issue, switching to a more powerful polar aprotic solvent like DMF or NMP may be necessary.[14]

dot

Caption: Workflow for troubleshooting N-acylation reactions.

Section 3: Troubleshooting Ester Group Manipulations

The carboxylate ester is another key functional handle, often modified via hydrolysis, transesterification, or amidation.

FAQ 3.1: I'm observing significant racemization at the C2 position during my ester hydrolysis/amidation. Why is this happening and what solvent should I use to prevent it?

Answer: Racemization of proline and its derivatives is a known issue, particularly under basic conditions or with certain coupling reagents.[15] The choice of solvent plays a critical role in stabilizing intermediates that can lead to loss of stereochemical integrity.

Causality: Racemization at the α-carbon of an amino acid ester can occur via enolization. The solvent's properties can influence the stability of the intermediates in this pathway. For proline derivatives, the risk is heightened with certain combinations of reagents, such as a carbodiimide and HOBt in DMF, which has been shown to increase racemization.[15][16] While 5-methylpyrrolidine-2-carboxylate is not an amino acid being coupled, the principles of α-carbon racemization are analogous, especially during activation of the carboxylate.

Troubleshooting and Prevention:

-

Avoid Protic Solvents for Amidations: When converting the ester directly to an amide using an amine nucleophile, avoid protic solvents like methanol or ethanol. These can promote side reactions like transesterification or compete with the desired amine nucleophile.[9]

-

Solvent Choice for Amidation:

-

Non-polar aprotic solvents like toluene or THF are often good choices to minimize side reactions. A study on the enzymatic amidation of L-proline found that while solubility was lower, solvents like 2-methyl-2-butanol gave good conversion without ester formation side products.[9][17]

-

For thermally driven amidations, a high-boiling non-polar solvent like toluene can be effective.

-

-

Solvent Choice for Hydrolysis:

-

For base-mediated hydrolysis (saponification), a mixture of a polar protic solvent (like water or ethanol) and a co-solvent like THF is common to ensure solubility. However, keep the temperature low (0 °C to RT) and reaction times as short as possible to minimize racemization.

-

-

Analytical Verification: The extent of racemization should be quantified. This typically involves converting the product back to a known derivative and analyzing it via chiral HPLC or GC.[15]

dot

Caption: Decision logic for mitigating racemization.

Section 4: Systematic Solvent Screening

When developing a new reaction, a systematic screen of solvents is often the most efficient path to optimization.

FAQ 4.1: How should I design a systematic solvent screening experiment?

Answer: A solvent screen should be designed to test a representative range of solvent classes efficiently, typically in parallel on a small scale.

Experimental Protocol: Parallel Solvent Screening

-

Solvent Selection: Choose 4-6 solvents that cover a range of polarities and types. A good starting set would be:

-

DCM (Borderline Polar Aprotic)

-

THF (Borderline Polar Aprotic)

-

Acetonitrile (Polar Aprotic)

-

DMF (Polar Aprotic)

-

Toluene (Non-polar)

-

Ethanol (Polar Protic - include only if protic character is acceptable)

-

-

Reaction Setup:

-

In parallel vials, add your 5-methylpyrrolidine-2-carboxylate starting material (e.g., 0.1 mmol scale).

-

Add the other non-solvent reagents (e.g., base, catalyst).

-

Add 1.0 mL of each selected solvent to the respective vials. Ensure all solids are dissolved.

-

Add the final reagent (e.g., acyl chloride or alkyl halide) simultaneously to all vials if possible.

-

-

Monitoring and Analysis:

-

Stir all reactions under identical conditions (temperature, atmosphere).

-

After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction.

-

Quench the aliquots and analyze them by a quantitative method like LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

-

-

Evaluation: Compare the results to identify the solvent that gives the best combination of reaction rate, yield, and purity. This provides a strong starting point for further optimization.

References

- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Ryadnov, M. Y., & Klimenko, L. V. (1998). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. Retrieved from [Link]

-

Gál, E., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Omega. Retrieved from [Link]

-

de Souza, S. P., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. RSC Publishing. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

de Souza, S. P., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

-

King, A. D., et al. (2018). Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. PMC. Retrieved from [Link]

-

Gál, E., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Omega. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

ScienceMadness. (2007, August 21). L-Proline Esterification. Retrieved from [Link]

-

ResearchGate. (2024, January). A detailed study on the effect of different solvents and bases on the.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

-

Reddit. (2020, March 19). I want to acylate a secondary amine which is not so nucleophilic.... r/OrganicChemistry. Retrieved from [Link]

-

ACS Publications. (2004, December 21). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

- Google Patents. (n.d.). US4321403A - N-Methylpyrrolidone solvent in esterification of carboxybenzenes.

-

RSC Publishing. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

DiVA. (2015, July 16). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Retrieved from [Link]

-

PMC. (2020, July 15). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Retrieved from [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. peptide.com [peptide.com]

- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 10. Dielectric Constant [macro.lsu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jpt.com [jpt.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

minimizing epimerization at C2 in methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

Topic: Minimizing Epimerization at C2

Executive Summary: The "Cis-Prison" Concept

User Advisory: You are working with Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate .

-

Configuration: Cis-2,5-disubstituted pyrrolidine.

-

Thermodynamic Status: Kinetic Product.

-

The Threat: The (2S,5S) cis-isomer is sterically congested compared to the (2S,5R) trans-isomer. In the presence of base, the C2 stereocenter will epimerize to relieve A(1,3) strain between the N-protecting group (e.g., Boc, Cbz) and the C2-ester.

Core Directive: Your entire workflow must be designed to prevent the formation of the planar enolate intermediate. Once the C2 proton is removed, the molecule will re-protonate primarily from the less hindered face, destroying your diastereomeric ratio (dr).

Diagnostic Dashboard

Is my compound already epimerized?

| Diagnostic Metric | (2S,5S) Cis (Target) | (2S,5R) Trans (Impurity) | Action Threshold |

| 1H NMR (C2-H) | >5% Trans signal | ||

| 13C NMR (C2) | Distinct shift (Solvent dependent) | typically upfield by 0.5–1.5 ppm | Visible splitting |

| Optical Rotation | High negative value (e.g., | Reduced magnitude or sign inversion | >10% deviation from CoA |

| TLC Behavior | Lower Rf (typically) | Higher Rf (typically less polar) | Any double spot |

Note: NMR shifts depend heavily on the N-protecting group (Boc vs. Cbz) and solvent (CDCl3 vs. DMSO-d6). Always compare against a validated standard.

Root Cause Analysis: The Mechanics of Failure

Epimerization is not random; it is a specific chemical reaction driven by base and activation.

Mechanism of Epimerization (Graphviz)

Caption: Figure 1. The "Slip-Plane." Base removes the acidic C2 proton. Reprotonation favors the trans isomer to minimize steric clash between the C2-ester and the C5-methyl group.

Troubleshooting Guides & Protocols

Module A: Safe Synthesis & Workup

Issue: "My crude NMR showed a single isomer, but after column chromatography, it's a 60:40 mixture." Root Cause: Silica gel is slightly acidic/basic and can catalyze epimerization of N-protected amino esters, especially if the compound lingers on the column.

Corrective Protocol: The "Flash & Buffer" Method

-

Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in hexanes, then flush with 100% hexanes to remove free amine. This neutralizes active acidic sites.

-

Alternative: Use neutral alumina if the compound is acid-sensitive.

-

-